molecular formula C33H28O8S B13443320 phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside

phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside

Cat. No.: B13443320
M. Wt: 584.6 g/mol
InChI Key: NEFOOVSJKFYXPY-AZLQSNHZSA-N
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Description

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is a synthetic carbohydrate derivative. It belongs to the class of thioglycosides, which are widely used in glycosylation reactions due to their stability and reactivity. This compound is often utilized in the synthesis of complex oligosaccharides and glycoconjugates, which are important in various biological processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside through a series of steps involving benzylation and thiolation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzoyl protecting groups.

    Substitution: The thiophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, deprotected galactopyranosides, and various substituted derivatives.

Scientific Research Applications

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific glycosylation patterns.

Mechanism of Action

The mechanism of action of phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside involves its role as a glycosyl donor. The thiophenyl group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The compound’s reactivity is influenced by the protecting groups and the nature of the nucleophile, allowing for selective glycosylation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
  • Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-beta-D-glucopyranoside
  • Phenyl 2,3,4,6-tetra-O-benzyl-1-seleno-beta-D-galactopyranoside

Uniqueness

Phenyl 2,3,4-tri-O-benzoyl-1-thio-beta-d-galactopyranoside is unique due to its specific benzoyl protecting groups, which provide stability and influence its reactivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of selectivity and efficiency .

Properties

Molecular Formula

C33H28O8S

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl] benzoate

InChI

InChI=1S/C33H28O8S/c34-21-26-27(39-30(35)22-13-5-1-6-14-22)28(40-31(36)23-15-7-2-8-16-23)29(41-32(37)24-17-9-3-10-18-24)33(38-26)42-25-19-11-4-12-20-25/h1-20,26-29,33-34H,21H2/t26-,27+,28+,29-,33+/m1/s1

InChI Key

NEFOOVSJKFYXPY-AZLQSNHZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)SC5=CC=CC=C5)CO

Origin of Product

United States

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